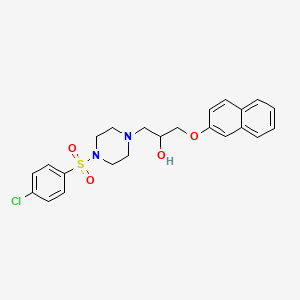

1-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a chlorobenzenesulfonyl group and a naphthalen-2-yloxy group, making it a subject of interest for chemists and researchers.

Métodos De Preparación

The synthesis of 1-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol typically involves multiple steps. One common method is the aza-Michael addition reaction. This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. For instance, the compound can be synthesized by reacting 1-[1-(4-chlorobenzenesulfonyl)-1H-indole-3-yl]prop-2-en-1-one with 2-pyridylpiperazine in the presence of a catalyst such as SiO₂ . The structural identity of the compound is confirmed using elemental analysis and spectroscopic methods like IR and NMR .

Análisis De Reacciones Químicas

1-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Antidepressant Activity

Research indicates that compounds with similar piperazine and naphthalene moieties exhibit significant antidepressant properties. The structural characteristics of this compound suggest potential efficacy in treating depression by modulating neurotransmitter levels in the brain. Studies have demonstrated that piperazine derivatives can enhance serotonin and norepinephrine activity, which are crucial for mood regulation .

Antimicrobial Properties

The sulfonamide group present in this compound is known for its antimicrobial activity. Compounds with similar structures have been evaluated against various pathogens, showing effectiveness against both bacterial and fungal strains. For example, derivatives of piperazine have been synthesized and tested against pathogens affecting plants, indicating the potential for agricultural applications .

Cancer Therapeutics

Mannich bases, which include piperazine derivatives, have been studied for their anticancer properties. The compound's ability to interact with cancer cell lines, such as hepatocellular carcinoma and breast cancer cells, suggests a mechanism that could inhibit tumor growth through apoptosis induction or cell cycle arrest . The incorporation of the naphthalene ring may enhance lipophilicity, improving cellular uptake and efficacy.

Synthetic Pathways

The synthesis of 1-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol involves multi-step reactions starting from commercially available precursors. The process typically includes:

- Formation of the piperazine ring through nucleophilic substitution.

- Sulfonation to introduce the chlorophenylsulfonyl group.

- Coupling with naphthalene derivatives to achieve the final structure.

This synthetic approach allows for modifications that can optimize biological activity through structure-activity relationship (SAR) studies.

Structure-Activity Relationships

The pharmacological efficacy of this compound can be attributed to its unique structural features:

- The piperazine ring is crucial for binding to biological targets.

- The naphthalene moiety enhances hydrophobic interactions, potentially increasing receptor affinity.

- The sulfonamide group contributes to antimicrobial activity and may also play a role in modulating enzyme interactions.

Antidepressant Efficacy Study

A notable study assessed various piperazine derivatives in animal models of depression, revealing that compounds similar to this compound exhibited significant reductions in depressive behaviors compared to controls. The study highlighted the importance of the sulfonamide group in enhancing antidepressant effects through serotonin reuptake inhibition .

Antimicrobial Activity Analysis

In another investigation, a series of sulfonamide derivatives were synthesized and tested against common agricultural pathogens. The results indicated that compounds with structural similarities to the target compound showed promising antimicrobial activity, suggesting potential applications in crop protection .

Mecanismo De Acción

The mechanism of action of 1-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol involves its interaction with specific molecular targets. For example, it has been studied for its affinity for the serotonin receptor subtype 6 (5-HT₆), a metabotropic receptor located in the central nervous system . The compound acts as an antagonist, blocking the receptor and potentially modulating neurotransmitter release and signaling pathways.

Actividad Biológica

1-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including antibacterial, enzyme inhibition, and potential therapeutic applications.

Chemical Structure

The compound is characterized by a piperazine ring substituted with a 4-chlorophenylsulfonyl group and linked to a naphthalen-2-yloxy moiety. This unique structure suggests a diverse range of biological interactions.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures may exhibit various biological activities, including:

- Antibacterial Activity : The compound has shown moderate to strong activity against various bacterial strains.

- Enzyme Inhibition : It has potential as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease.

- Anticancer Properties : Similar compounds have been reported to possess anticancer activities.

Antibacterial Activity

Research has demonstrated that derivatives of the compound exhibit significant antibacterial properties. A study evaluated several synthesized compounds for their antibacterial activity against Salmonella typhi and Bacillus subtilis, revealing moderate to strong inhibition. The results are summarized in the following table:

| Compound ID | Bacterial Strain | Activity Level |

|---|---|---|

| 7l | Salmonella typhi | Strong |

| 7m | Bacillus subtilis | Moderate |

| 7n | Escherichia coli | Weak |

| 7o | Staphylococcus aureus | Moderate |

These findings suggest that the compound could be further explored for development as an antibacterial agent .

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor was evaluated through various assays. Notably, it demonstrated strong inhibitory activity against urease, which is crucial for treating conditions like kidney stones. Additionally, it showed promising results as an AChE inhibitor, which is relevant in the context of neurodegenerative diseases such as Alzheimer's. The results from enzyme inhibition studies are presented in the following table:

Case Studies and Research Findings

Several studies have focused on similar compounds with structural analogs to assess their biological activities:

- Antimalarial Activity : A related compound, 566C80, was identified as a potent inhibitor of mitochondrial function in Plasmodium falciparum, indicating that similar structural motifs might also exhibit antimalarial properties .

- Anticancer Properties : Research has shown that compounds bearing the piperazine nucleus are associated with significant anticancer activity, suggesting that our compound may also possess similar therapeutic potential .

- Docking Studies : Molecular docking studies have been employed to elucidate the interactions between the compound and various biological targets, providing insights into its mechanism of action and potential efficacy in therapeutic applications .

Propiedades

IUPAC Name |

1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN2O4S/c24-20-6-9-23(10-7-20)31(28,29)26-13-11-25(12-14-26)16-21(27)17-30-22-8-5-18-3-1-2-4-19(18)15-22/h1-10,15,21,27H,11-14,16-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVACABWGLHJFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COC2=CC3=CC=CC=C3C=C2)O)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.